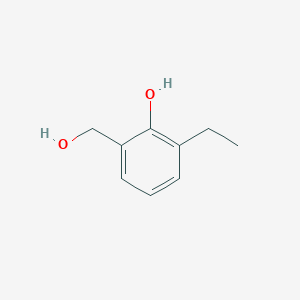
2-Ethyl-6-(hydroxymethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6-(hydroxymethyl)phenol is an organic compound with the molecular formula C9H12O2 It is a derivative of phenol, characterized by the presence of an ethyl group at the second position and a hydroxymethyl group at the sixth position on the benzene ring
作用機序
Target of Action
This compound is a derivative of phenol, which is known to have a broad range of targets due to its antiseptic and disinfectant properties . .
Mode of Action
Phenol, a related compound, is known to act as a potent proteolytic agent, dissolving tissue on contact via proteolysis
Biochemical Pathways
Phenolic compounds, in general, are known to be involved in a variety of biochemical pathways, including the shikimate pathway for the biosynthesis of phenolic acids . .
Result of Action
As a derivative of phenol, it may share some of phenol’s known effects, such as its antiseptic and disinfectant properties . .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-(hydroxymethyl)phenol typically involves the hydroxymethylation of 2-ethylphenol. One common method is the reaction of 2-ethylphenol with formaldehyde in the presence of a catalyst such as stannic chloride and tri-n-butylamine in toluene. The reaction proceeds under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency.
化学反応の分析
Types of Reactions: 2-Ethyl-6-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 2-ethyl-6-methylphenol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: 2-Ethyl-6-formylphenol or 2-Ethyl-6-carboxyphenol.
Reduction: 2-Ethyl-6-methylphenol.
Substitution: Various substituted phenols depending on the reagents used.
科学的研究の応用
2-Ethyl-6-(hydroxymethyl)phenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
類似化合物との比較
- 2-Methyl-6-(hydroxymethyl)phenol
- 2-Ethyl-4-(hydroxymethyl)phenol
- 2-Ethyl-6-methylphenol
Comparison: 2-Ethyl-6-(hydroxymethyl)phenol is unique due to the specific positioning of the ethyl and hydroxymethyl groups, which influence its chemical reactivity and physical properties. Compared to 2-Methyl-6-(hydroxymethyl)phenol, the ethyl group in this compound provides greater hydrophobicity. In contrast to 2-Ethyl-4-(hydroxymethyl)phenol, the position of the hydroxymethyl group affects the compound’s reactivity in substitution reactions. Lastly, 2-Ethyl-6-methylphenol lacks the hydroxymethyl group, making it less versatile in certain chemical transformations .
特性
IUPAC Name |
2-ethyl-6-(hydroxymethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-7-4-3-5-8(6-10)9(7)11/h3-5,10-11H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQISZAVSZJHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide](/img/structure/B2615538.png)
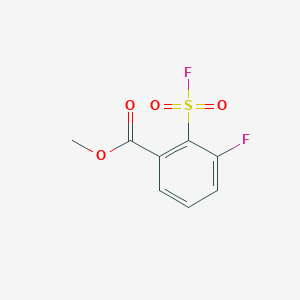
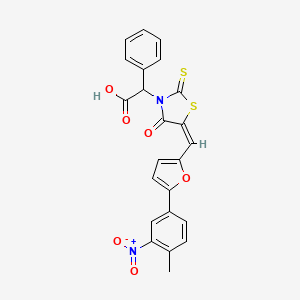
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2615543.png)
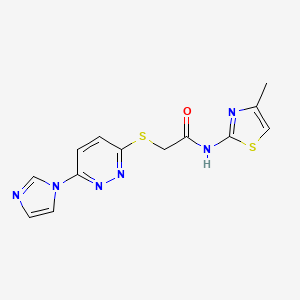
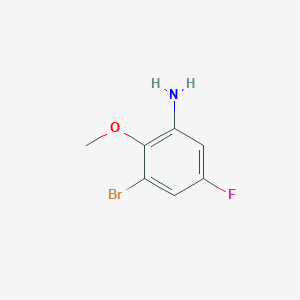

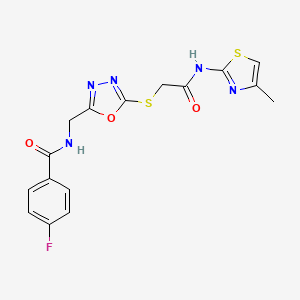
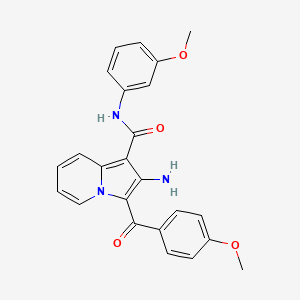
![2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B2615551.png)
![5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2615553.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2615555.png)
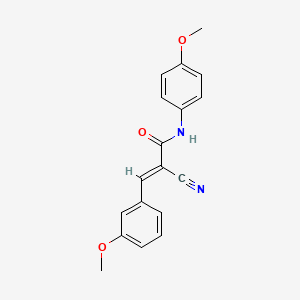
![2-ethoxy-5-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2615559.png)
